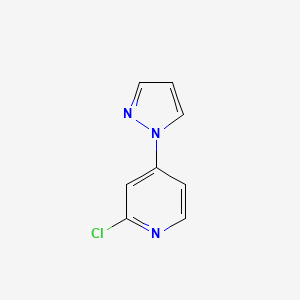

2-chloro-4-(1H-pyrazol-1-yl)pyridine

Description

BenchChem offers high-quality 2-chloro-4-(1H-pyrazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-(1H-pyrazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJGWODCFJIFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)pyridine: A Comprehensive Guide to Regioselective Nucleophilic Aromatic Substitution

Executive Summary

2-Chloro-4-(1H-pyrazol-1-yl)pyridine is a highly valuable bifunctional building block utilized extensively in the discovery of agrochemicals and targeted therapeutics, including ALK5 and c-Met kinase inhibitors (1[1], 2[2]). The primary synthetic challenge in its preparation lies in achieving high regioselectivity. This whitepaper provides a rigorous, self-validating protocol for the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr), detailing the mechanistic rationale, experimental execution, and analytical verification required to ensure high-fidelity C4-substitution.

Mechanistic Rationale: The C4 vs. C2 Selectivity Conundrum

When functionalizing 2,4-dichloropyridine, chemists must navigate the competing electrophilicities of the C2 and C4 positions. The choice of reaction conditions dictates the regiochemical outcome:

-

SNAr (Nucleophilic Aromatic Substitution): Transition metal-free SNAr reactions with nitrogen nucleophiles (like 1H-pyrazole) inherently favor the C4 position (3[3]). Frontier Molecular Orbital (FMO) analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) is localized favorably for nucleophilic attack at C4. Furthermore, the resulting Meisenheimer complex is strongly stabilized by the para-nitrogen atom of the pyridine ring (4[4]).

-

Palladium-Catalyzed Cross-Coupling: Conversely, Pd-catalyzed cross-coupling reactions conventionally favor the C2 position. According to the Houk-Merlic distortion-interaction model, the C2–Cl bond possesses a lower bond dissociation energy (BDE) and is kinetically easier to distort into the transition-state geometry required for oxidative addition by Pd(0) (5[5]).

By leveraging basic SNAr conditions, we exploit the thermodynamic and electronic biases of the pyridine ring to selectively drive pyrazole substitution to the C4 position, leaving the C2-chloride intact for downstream functionalization.

Regioselectivity divergence in 2,4-dichloropyridine functionalization.

Experimental Protocol: Self-Validating SNAr Workflow

To achieve optimal yield and regioselectivity, the protocol utilizes anhydrous N,N-Dimethylformamide (DMF) as the solvent and Potassium Carbonate (K₂CO₃) as a mild base. DMF stabilizes the polar transition state of the SNAr reaction, while K₂CO₃ efficiently deprotonates 1H-pyrazole (pKa ~14.4) without inducing competitive hydroxide-mediated hydrolysis of the pyridine substrate.

Experimental workflow for the synthesis and isolation of the C4-substituted product.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add 1H-pyrazole (1.1 equivalents) and anhydrous K₂CO₃ (2.5 equivalents).

-

Solvent Addition: Suspend the mixture in anhydrous DMF (approx. 0.5 M concentration relative to the limiting reagent). Stir at room temperature for 15 minutes to facilitate the formation of the highly nucleophilic pyrazolide anion.

-

Electrophile Introduction: Add 2,4-dichloropyridine (1.0 equivalent) to the suspension in a single portion.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Maintain stirring under a nitrogen atmosphere for 12–16 hours. Monitor the reaction via TLC (20% EtOAc in Heptane) or LC-MS until the starting material is entirely consumed.

-

Aqueous Workup (Self-Validation Step 1): Cool the mixture to room temperature. Quench by pouring the mixture into ice-cold distilled water (3x the reaction volume). Causality Note: This step is critical as it completely solubilizes the DMF and inorganic salts, driving the organic product out of solution and preventing emulsion formation. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification (Self-Validation Step 2): The crude residue will contain the major C4-isomer, a trace amount of the C2-isomer, and unreacted starting materials. Purify via flash column chromatography on silica gel (gradient elution: 0–30% EtOAc in Heptane). The C4-substituted product typically elutes first due to differing dipole moments and planarity compared to the C2-isomer (6[6]).

Reaction Optimization & Quantitative Data

The choice of base and solvent significantly impacts both the conversion rate and the C4:C2 regiomeric ratio. The table below summarizes empirical optimization data for this transformation:

| Entry | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Ratio (C4:C2) | Isolated Yield (C4) |

| 1 | DMF | K₂CO₃ | 80 | 12 | >95 | 95:5 | 82% |

| 2 | DMAc | Cs₂CO₃ | 100 | 8 | >98 | 92:8 | 78% |

| 3 | MeCN | DIPEA | 80 | 24 | 60 | 85:15 | 45% |

| 4 | THF | NaH | 65 | 16 | 85 | 90:10 | 70% |

Data Interpretation: Entry 1 represents the optimal balance of safety, yield, and regioselectivity. While stronger bases like NaH (Entry 4) accelerate the reaction, they can erode regioselectivity and increase the formation of bis-substituted (2,4-di(1H-pyrazol-1-yl)pyridine) byproducts.

Analytical Validation

Rigorous structural confirmation is required to differentiate the isolated C4-isomer from the minor C2-isomer.

-

¹H NMR Spectroscopy: The most diagnostic protons are those on the pyridine ring. In the C4-isomer, the proton at the C3 position will appear as a distinct doublet with a small meta-coupling constant, while the C6 proton will appear as a doublet downfield (typically >8.0 ppm) due to the adjacent nitrogen atom.

-

2D NMR (NOESY): A NOESY experiment serves as the ultimate self-validating proof. It will show spatial correlations between the pyrazole protons and the pyridine C3/C5 protons, confirming substitution at C4. If substitution had occurred at C2, correlations would only be observed with the C3 proton.

References

-

FMO analysis of SNAr selectivity with 2,4-dichloropyridine - ResearchGate -4[4]

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes - NSF PAR - 3[3]

-

AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors - Google Patents - 1[1]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors - Taylor & Francis - 2[2]

-

2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine - PubMed - 6[6]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes - eScholarship - 5[5]

Sources

- 1. AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

mass spectrometry analysis of 2-chloro-4-(1H-pyrazol-1-yl)pyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-chloro-4-(1H-pyrazol-1-yl)pyridine

Executive Summary

2-chloro-4-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its structural integrity and purity are paramount for the synthesis of targeted, high-efficacy pharmaceutical agents. Mass spectrometry (MS) stands as the definitive analytical technique for confirming the molecular identity and elucidating the structure of such molecules. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 2-chloro-4-(1H-pyrazol-1-yl)pyridine, tailored for researchers, analytical scientists, and drug development professionals. We will delve into the rationale behind method selection, from choosing the optimal ionization technique to predicting and interpreting fragmentation patterns, ensuring a self-validating analytical workflow.

Introduction to 2-chloro-4-(1H-pyrazol-1-yl)pyridine

The subject of our analysis is a substituted pyridine derivative with the following characteristics:

-

Molecular Weight (Monoisotopic): 179.0250 Da[1]

-

Structure: A pyridine ring is substituted at the C2 position with a chlorine atom and at the C4 position with a nitrogen-linked 1H-pyrazole ring.

The precise characterization of this molecule is a prerequisite for its use in subsequent synthetic steps. Mass spectrometry provides unparalleled sensitivity and specificity for confirming its molecular weight and providing definitive structural evidence through fragmentation analysis.

Foundational Principles: Selecting the Optimal Ionization Method

The first and most critical decision in MS analysis is the choice of ionization technique. The goal is to transfer the analyte from a condensed phase (liquid) into gaseous ions with minimal degradation. For a molecule like 2-chloro-4-(1H-pyrazol-1-yl)pyridine, which possesses basic nitrogen atoms and moderate polarity, Electrospray Ionization (ESI) is the superior choice.

Expert Rationale for ESI:

-

Soft Ionization: ESI is a "soft" ionization technique that imparts minimal internal energy to the analyte, thus preserving the intact molecule for molecular weight determination.[3] This is in contrast to "hard" techniques like Electron Ionization (EI), which often cause extensive fragmentation, making it difficult to identify the molecular ion.[4]

-

Suitability for Polar Molecules: The presence of multiple nitrogen atoms makes the molecule amenable to protonation in solution, a prerequisite for efficient ESI.[5]

-

High Sensitivity: ESI-MS is renowned for its exceptional sensitivity, allowing for the analysis of minute quantities of material, which is often critical in drug development pipelines.[5]

-

LC-MS Compatibility: ESI serves as a seamless interface between liquid chromatography (LC) and mass spectrometry, enabling the analysis of complex mixtures and purification confirmation.[6]

In positive-ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula Confirmation

High-resolution mass spectrometry, performed on instruments like an Orbitrap or Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement, which is used to confirm the elemental composition of the analyte. The key to validating the identity of 2-chloro-4-(1H-pyrazol-1-yl)pyridine lies in observing its unique isotopic pattern.

The Diagnostic Chlorine Isotopic Signature: Natural chlorine consists of two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[7][8] This results in a highly characteristic isotopic pattern for any chlorine-containing molecule. For a molecule with one chlorine atom, the mass spectrum will exhibit two primary peaks for the molecular ion:

-

The M peak: Corresponding to the molecule containing the ³⁵Cl isotope.

-

The M+2 peak: Corresponding to the molecule containing the ³⁷Cl isotope, appearing 2 Da higher.

The intensity ratio of the M peak to the M+2 peak will be approximately 3:1.[8] This signature is a non-negotiable validation point; its absence would immediately cast doubt on the compound's identity.

| Ion Species | Isotope Composition | Calculated m/z ([M+H]⁺) | Relative Abundance (%) |

| Protonated Molecule | C₈H₇³⁵ClN₃⁺ | 180.0323 | 100 |

| Protonated Molecule | C₈H₇³⁷ClN₃⁺ | 182.0294 | 32.0 |

Table 1: Predicted isotopic distribution for the protonated molecular ion of 2-chloro-4-(1H-pyrazol-1-yl)pyridine.

Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Structure

Once the molecular formula is confirmed by HRMS, tandem mass spectrometry (MS/MS) is employed to verify the compound's structure. This involves isolating the protonated molecular ion ([M+H]⁺, m/z 180.03) and subjecting it to Collision-Induced Dissociation (CID).[5] The resulting fragment ions provide a structural fingerprint of the molecule.

Predicted Fragmentation Pathways: The fragmentation of 2-chloro-4-(1H-pyrazol-1-yl)pyridine is governed by the inherent chemistry of its pyrazole and chlorinated pyridine moieties.

-

Pyrazole Ring Fragmentation: The pyrazole ring is known to fragment via two primary pathways: the expulsion of a neutral hydrogen cyanide (HCN) molecule or the loss of a nitrogen molecule (N₂).[9]

-

Pyridine Ring Fragmentation: Substituted pyridines also commonly lose HCN upon fragmentation.[10][11]

-

Inter-ring Cleavage: The C-N bond connecting the two heterocyclic rings can cleave, leading to ions corresponding to each ring system.

Caption: Proposed fragmentation pathways for protonated 2-chloro-4-(1H-pyrazol-1-yl)pyridine.

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a robust methodology for the complete MS analysis of the target compound.

Protocol 5.1: Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of 2-chloro-4-(1H-pyrazol-1-yl)pyridine and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL.

-

Causality: The use of acetonitrile/water is a common mobile phase for reverse-phase chromatography, ensuring compatibility. Formic acid is added to acidify the solution, promoting the protonation of the analyte's basic nitrogen atoms, which is essential for efficient positive-ion ESI.[5]

-

Protocol 5.2: HRMS (Full Scan) Method for Molecular Weight Confirmation

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Synapt Q-TOF).

-

Introduction: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Positive Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂) Flow: 600 L/hr

-

Desolvation Temperature: 350 °C

-

-

MS Analyzer Parameters:

-

Scan Range: m/z 50-500

-

Resolution: >20,000 FWHM

-

Acquisition Mode: Full Scan (MS1)

-

Trustworthiness: The high resolution ensures that the measured mass is accurate enough to distinguish the target compound from other potential isobaric impurities.

-

Protocol 5.3: Tandem MS (MS/MS) Method for Structural Analysis

-

Instrumentation & Source: Use the same instrument and ESI source parameters as in Protocol 5.2.

-

MS Analyzer Parameters:

-

Acquisition Mode: Targeted MS/MS or Product Ion Scan.

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 180.03 using the quadrupole.

-

Isolation Window: 1-2 Da.

-

Collision Gas: Argon.

-

Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV).

-

Causality: Ramping the collision energy ensures that a full range of fragments, from low-energy (stable) to high-energy (less stable) dissociations, are observed, providing a comprehensive structural fingerprint.

-

Data Analysis and Interpretation

The analytical workflow follows a logical sequence to build a case for the compound's identity.

Caption: A logical workflow for the analysis and confirmation of 2-chloro-4-(1H-pyrazol-1-yl)pyridine.

Interpreting the Data:

| m/z (Calculated) | Ion Formula | Description |

| 180.0323 | [C₈H₇³⁵ClN₃]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 182.0294 | [C₈H₇³⁷ClN₃]⁺ | M+2 Isotope Peak |

| 153.0296 | [C₇H₆³⁵ClN₂]⁺ | Loss of HCN from [M+H]⁺ |

| 152.0210 | [C₈H₆³⁵ClN]⁺ | Loss of N₂ from [M+H]⁺ |

| 111.9976 | [C₅H₃³⁵ClN]⁺ | Chloropyridinyl fragment |

| 68.0374 | [C₃H₄N₂]⁺ | Pyrazole fragment |

Table 2: Summary of expected exact masses for the parent ion and key fragments in MS/MS analysis.

The self-validating nature of this process is key. A high-accuracy mass measurement confirms the elemental formula, the 3:1 isotopic pattern confirms the presence of a single chlorine atom, and the MS/MS fragmentation pattern confirms the specific arrangement of the pyrazole and chloropyridine rings.

Conclusion

The mass spectrometric analysis of 2-chloro-4-(1H-pyrazol-1-yl)pyridine is a clear and robust process when approached systematically. By leveraging soft ionization with ESI, the unambiguous formula confirmation provided by HRMS and the chlorine isotopic signature, and the detailed structural fingerprint from MS/MS, researchers can have the utmost confidence in the identity and integrity of this critical chemical intermediate. The methodologies outlined in this guide provide a complete and self-validating framework for quality control, reaction monitoring, and structural characterization in any drug development or chemical synthesis setting.

References

-

Wasowicz, T. J., et al. (2020). Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams. International Journal of Molecular Sciences. [Link]

-

Spectroscopy Online. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Spectroscopy Online. [Link]

-

IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

-

Armentrout, P. B. (2000). Periodic Trends in the Binding of Metal Ions to Pyridine Studied by Threshold Collision-Induced Dissociation and Density Functional Theory. Journal of the American Chemical Society. [Link]

-

Wax Studios. (2024). Electrospray Ionization Mass Spectrometry. Wax Studios. [Link]

-

News-Medical. (2015). Mass Spectrometry in Small Molecule Drug Development. News-Medical.net. [Link]

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. [Link]

-

Wasowicz, T. J. (2020). Collision-induced luminescence spectra of pyridine bombarded by 1000 eV He+ cations. MOST Wiedzy. [Link]

-

Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]

-

Jusko, P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. [Link]

-

PubChem. 2-chloro-4-(1h-pyrazol-1-yl)pyridine. National Center for Biotechnology Information. [Link]

-

Thoreauchem. 2-chloro-4-(1H-pyrazol-1-yl)pyridine. Thoreauchem. [Link]

-

Pearson. The molecule that gave the mass spectrum shown here contains a halogen. Pearson Education. [Link]

-

Eberlin, M. N., et al. (2002). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

Sources

- 1. PubChemLite - 2-chloro-4-(1h-pyrazol-1-yl)pyridine (C8H6ClN3) [pubchemlite.lcsb.uni.lu]

- 2. 2-chloro-4-(1H-pyrazol-1-yl)pyridine-1209459-70-0 - Thoreauchem [thoreauchem.com]

- 3. wax-studios.com [wax-studios.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 7. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 10. Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

Introduction: The Structural Blueprint of a Privileged Scaffold

An In-depth Technical Guide to the Crystal Structure of Pyrazolylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrazolylpyridine derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1] Their versatile structure, combining the electron-rich pyrazole ring with the electron-deficient pyridine ring, serves as a "privileged scaffold." This unique electronic and structural arrangement allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

A deep understanding of the three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is fundamental to advancing drug discovery.[5] Single-crystal X-ray crystallography provides the most definitive and high-resolution insight into this molecular architecture.[4] By elucidating the precise bond lengths, angles, and, crucially, the complex network of intermolecular interactions that govern how these molecules arrange themselves in the solid state, we can unlock the secrets of their structure-activity relationships (SAR). This knowledge is the cornerstone of rational drug design, enabling the targeted modification of molecular structures to enhance potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of pyrazolylpyridine derivatives, offering field-proven insights into the interpretation of their crystal structures and the application of this knowledge in the drug development pipeline.

Part 1: From Synthesis to Single Crystal – The Foundational Workflow

The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most critical factor determining the success and resolution of an X-ray diffraction experiment.[5]

Synthesis of Pyrazolylpyridine Derivatives

A common and effective method for synthesizing pyrazolylpyridine scaffolds involves the condensation reaction between α,β-unsaturated ketones (chalcones) and hydrazine derivatives.[6][7] This reaction is typically carried out in an acidic medium, which facilitates the cyclization to form the pyrazoline ring, which can be subsequently oxidized to the aromatic pyrazole if desired.[6] Another prevalent route is the reaction of appropriately substituted pyridines with pyrazole precursors.[8][9]

The choice of synthetic route is governed by the desired substitution pattern on both the pyrazole and pyridine rings, which is a key consideration in SAR studies for modulating the molecule's interaction with a biological target.[10][11]

The Art and Science of Crystallization

Crystallization is the process where a molecule transitions from the disordered state of a solution to a highly ordered, three-dimensional lattice. For X-ray diffraction, the goal is to produce a single, defect-free crystal of suitable size (typically 0.1-0.3 mm). The underlying principle of all crystallization techniques is to slowly bring a saturated solution to a state of supersaturation, allowing molecules the time to orient themselves into a stable crystal lattice.[5]

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Choose a solvent or solvent system in which the pyrazolylpyridine derivative has moderate solubility. The ideal solvent will allow the compound to be fully dissolved upon gentle heating but will be close to saturation at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the selected solvent in a clean vial. Filtering the solution through a syringe filter can remove particulate matter that might act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This is a critical step; the rate of evaporation must be slow. Too rapid evaporation leads to the formation of many small microcrystals or an amorphous powder, which are unsuitable for single-crystal X-ray diffraction.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase beyond its solubility limit, inducing the formation of crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they should be carefully harvested from the mother liquor using a spatula or loop and immediately prepared for mounting.

The choice of solvent is not trivial; different solvents can lead to the formation of different crystal packing arrangements or even incorporate themselves into the crystal lattice, resulting in solvates. This phenomenon, known as polymorphism and pseudo-polymorphism, can have profound effects on a drug's physical properties, such as solubility and stability.[12][13][14]

Part 2: Elucidating the Structure – Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[5] It relies on the principle that electrons in a crystal lattice diffract X-rays in a predictable pattern, which can be mathematically deconstructed to generate a model of the electron density, and thus the atomic positions.

Figure 1: A generalized workflow for crystal structure determination using single-crystal X-ray diffraction.

Generalized Protocol for Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head, often using a cryoprotectant oil.[4]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data. The crystal is then irradiated with a monochromatic X-ray beam, and a series of diffraction images are collected as the crystal is rotated.[4]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This step yields a file containing the unique reflection data.

-

Structure Solution and Refinement: Computational software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to optimize the fit, resulting in precise atomic coordinates, bond lengths, and angles.

-

Validation: The final structural model is validated using established crystallographic metrics to ensure its quality and accuracy. The data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Part 3: Interpreting the Crystal Structure – From Molecules to Supramolecular Assemblies

The output of an SC-XRD experiment is a wealth of data that reveals not only the structure of an individual molecule but also how it interacts with its neighbors to build a crystal.

Molecular Geometry

The analysis begins with the intramolecular features of the pyrazolylpyridine derivative. Key parameters include:

-

Bond Lengths and Angles: These are compared to standard values to identify any strain or unusual electronic effects. For instance, complexation with a metal ion can cause distortions in the pyridine or pyrazole rings.[15]

-

Planarity and Torsion Angles: The dihedral angle between the pyrazole and pyridine rings is a critical parameter. This angle can vary significantly depending on the substituents and the crystal packing environment, influencing the molecule's overall conformation.[16][17]

The Architecture of Intermolecular Interactions

The true power of crystal structure analysis lies in understanding the non-covalent interactions that dictate the crystal packing. These interactions are fundamental to crystal engineering and are critical for predicting how a molecule will interact with a protein binding site.

-

Hydrogen Bonding: This is often the most significant directional interaction. In pyrazolylpyridine derivatives, common hydrogen bonds include those involving the pyrazole N-H as a donor and the pyridine nitrogen or other substituents as acceptors (e.g., N-H···N, N-H···O).[8][18] Weaker C-H···N and C-H···O interactions also frequently play a crucial role in stabilizing the crystal lattice.[16][19]

-

π-π Stacking: The aromatic pyrazole and pyridine rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. These interactions are crucial for the packing of many aromatic compounds.[20]

-

Other Interactions: Van der Waals forces, while non-directional, contribute significantly to the overall lattice energy. In derivatives with halogen substituents, halogen bonding can also be a key structure-directing interaction.

These interactions work in concert to form higher-order supramolecular structures, such as chains, tapes, or sheets, which then assemble to form the final three-dimensional crystal.[16]

Figure 2: The hierarchy of intermolecular interactions that determine the final crystal packing and physical properties.

Polymorphism: The Same Molecule, Different Structures

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[14] These different forms, or polymorphs, can arise from variations in crystallization conditions (e.g., solvent, temperature) and can exhibit different physical properties, including melting point, solubility, and bioavailability.[21] For pharmaceutical development, identifying and controlling polymorphism is critical, as an unexpected change in crystal form can dramatically alter a drug's efficacy and safety profile. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the different intermolecular interactions in polymorphs.[22][23]

Part 4: From Structure to Strategy – Application in Drug Development

The ultimate goal of structural analysis in a pharmaceutical context is to inform the design of better drugs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

- 12. Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of 2-Chloro-4-(1H-pyrazol-1-yl)pyridine: A Technical Guide for Medicinal Chemists

As a Senior Application Scientist, I approach the characterization of heteroaryl building blocks not merely as a checklist of analytical techniques, but as a self-validating system of orthogonal data points. The compound 2-chloro-4-(1H-pyrazol-1-yl)pyridine (Chemical Formula: C8H6ClN3) is a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of metabotropic glutamate receptor 5 (mGlu5) modulators for neurological disorders and oncology[1][2].

Because the efficacy of these downstream active pharmaceutical ingredients (APIs) relies heavily on the precise regiochemistry of their building blocks, rigorous spectroscopic validation of this chloropyridine-pyrazole scaffold is non-negotiable. This whitepaper details the causality behind its electronic properties and provides a definitive, self-validating framework for its spectroscopic characterization.

Electronic and Structural Causality (The "Why")

To understand the spectroscopic signatures of 2-chloro-4-(1H-pyrazol-1-yl)pyridine, we must first analyze the push-pull electronic environment of the molecule.

The structure consists of an electron-deficient pyridine ring substituted with a highly electronegative chlorine atom at the C-2 position and an N-linked pyrazole at the C-4 position.

-

The Inductive Effect (-I): The C-2 chlorine atom exerts a strong inductive electron-withdrawing effect, drastically deshielding the adjacent protons on the pyridine ring.

-

The Mesomeric Effect (+M / -M): The pyrazole ring, linked via its N1 nitrogen, acts as a complex substituent. While the nitrogen lone pair can theoretically donate electron density (+M) into the pyridine ring, the overall electron-withdrawing nature of the heterocycle often dominates. Furthermore, steric hindrance between the pyrazole H-5' and the pyridine H-3/H-5 protons prevents perfect coplanarity, leading to a specific dihedral angle that dictates the extent of

-conjugation[3].

This unique electronic topology is the root cause of the specific chemical shifts, vibrational modes, and electronic transitions detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for validating the regiochemistry of the N-linked pyrazole. The assignments below are derived from established principles of[4].

Proton ( H) NMR Causality

In a

Carbon ( C) NMR Causality

The

Table 1: Quantitative NMR Spectral Assignments

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Integration |

| Pyrazole H-5' | 8.45 | d | 2.6 | 1H | |

| Pyridine H-6 | 8.40 | d | 5.4 | 1H | |

| Pyridine H-3 | 7.80 | d | 1.8 | 1H | |

| Pyrazole H-3' | 7.75 | d | 1.6 | 1H | |

| Pyridine H-5 | 7.55 | dd | 5.4, 1.8 | 1H | |

| Pyrazole H-4' | 6.55 | dd | 2.6, 1.6 | 1H | |

| Pyridine C-2 (C-Cl) | 152.0 | Cq | - | - | |

| Pyridine C-6 | 150.5 | CH | - | - | |

| Pyridine C-4 (C-N) | 147.5 | Cq | - | - | |

| Pyrazole C-3' | 142.5 | CH | - | - | |

| Pyrazole C-5' | 128.0 | CH | - | - |

Vibrational and Electronic Spectroscopy

While NMR provides atomic connectivity, FT-IR and UV-Vis spectroscopy validate the functional group integrity and the extent of

Table 2: Key Optical Spectroscopy Markers

| Technique | Spectral Feature | Value | Causality / Assignment |

| FT-IR (ATR) | 1590, 1550 cm | Stretching of the conjugated pyridine and pyrazole rings. | |

| FT-IR (ATR) | 1080 cm | Strong halogen-carbon stretching mode. | |

| UV-Vis (MeOH) | ~265 nm | Primary transition of the conjugated bi-heteroaryl system. |

Self-Validating Experimental Protocols

A protocol is only as good as its built-in controls. The following workflows are designed to be self-validating, ensuring that any deviation in sample purity or structural integrity is immediately flagged.

Protocol A: Quantitative NMR Acquisition

The causality behind this protocol is to ensure that integration ratios can be trusted as an absolute measure of purity, rather than just a qualitative structural guide.

-

Sample Preparation: Weigh exactly 15.0 mg of the analyte and dissolve completely in 0.6 mL of CDCl

containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. -

Internal Validation: The TMS peak must be calibrated to exactly 0.00 ppm. If the residual CHCl

peak deviates from 7.26 ppm, the chemical shift axis is compromised. -

H Acquisition: Acquire the spectrum using a 30° excitation pulse. Critical Step: Set the relaxation delay (D1) to 5.0 seconds. This ensures complete longitudinal relaxation (

-

Data Validation: Integrate the Pyridine H-6 peak and the Pyrazole H-5' peak. If the ratio is not exactly 1.00 : 1.00, the sample contains unreacted starting materials or regioisomeric impurities.

Protocol B: LC-ESI-MS Isotopic Fidelity Analysis

Mass spectrometry here is not just for finding the base peak; it is used to validate the presence of the chlorine atom via its isotopic signature.

-

Preparation: Prepare a 10 µg/mL solution of the compound in LC-MS grade Methanol.

-

Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% ACN over 5 minutes.

-

Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode (ESI+). The highly basic nitrogens will readily accept a proton to form

. -

Data Validation: Extract the ion chromatogram for the mass range 179-183 m/z. Self-Validating Check: You must observe a doublet at m/z 180.03 and m/z 182.03. The intensity ratio of these peaks must be approximately 3:1 , corresponding to the natural abundance of

Cl and

Orthogonal Validation Workflow

The logical relationship between these analytical techniques forms a closed-loop validation system. No single technique is trusted in isolation.

Orthogonal spectroscopic workflow for the structural validation of pyrazolylpyridines.

References

- Christopher, J. A., et al. (2017). United States Patent: Novel compounds and their use as mGlu5 modulators (US Patent No. 9,676,745).

-

Potvin, P. G., et al. (1996). Diastereoselective Synthesis, Spectroscopy, and Electrochemistry of Ruthenium(II) Complexes of Substituted Pyrazolylpyridine Ligands. Inorganic Chemistry, 35(19), 5445-5452. [Link]

-

Abel, E. W., et al. (1994). Fluxional rhenium(I) tricarbonyl halide complexes of pyrazolylpyridine ligands. A detailed nuclear magnetic resonance investigation. Journal of the Chemical Society, Dalton Transactions, 1079-1090.[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Diastereoselective Synthesis, Spectroscopy, and Electrochemistry of Ruthenium(II) Complexes of Substituted Pyrazolylpyridine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluxional rhenium(I) tricarbonyl halide complexes of pyrazolylpyridine ligands. A detailed nuclear magnetic resonance investigation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Advanced Literature Review and Technical Guide on Substituted Pyrazolylpyridines: Synthesis, Coordination Chemistry, and Kinase Inhibition

Executive Summary

Substituted pyrazolylpyridines represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry and metallodrug design. Characterized by the fusion of a pyrazole ring (providing robust hydrogen-bond donor/acceptor capacity) and a pyridine ring (offering basicity and π-stacking interactions), these compounds serve as versatile bidentate ligands and highly selective pharmacophores. This technical guide synthesizes recent advancements in their structural rationale, details self-validating synthetic protocols, and explores their translation into precision kinase inhibitors and octahedral metal complexes.

Structural Rationale & Pharmacophore Modeling

The structural geometry of pyrazolylpyridines mimics the classic 2,2'-bipyridine ligand but introduces critical electronic asymmetries. The pyrazole moiety lowers the overall pKa compared to bipyridine, altering the electronic density of the coordinated metal or the hydrogen-bonding network within an enzyme's active site.

In kinase inhibition, the pyrazolylpyridine core frequently acts as an ATP-competitive hinge binder. The pyridine nitrogen serves as a hydrogen-bond acceptor for the kinase backbone (e.g., the NH of the hinge region), while the pyrazole NH acts as a hydrogen-bond donor to the backbone carbonyl. This dual-action binding anchors the scaffold, allowing functionalized substituents to probe the hydrophobic gatekeeper pockets.

Diagram 1: Pharmacophore model of pyrazolylpyridines acting as ATP-competitive hinge binders.

Synthetic Methodologies: Self-Validating Protocols

The synthesis of pyrazolylpyridines typically falls into two categories based on the linkage: 1H-pyrazolylpyridines (C-N linkage) and 3/5-pyrazolylpyridines (C-C linkage)[1]. Below is a validated, high-yield protocol for C-N linked derivatives.

Protocol: Copper-Catalyzed Synthesis of 2-(1H-pyrazol-1-yl)pyridine

This protocol utilizes an Ullmann-type C-N cross-coupling, favored for its functional group tolerance[1].

-

Step 1: Reagent Preparation. Combine 2-bromopyridine (1.0 equiv) and 1H-pyrazole (1.2 equiv) in a dry Schlenk flask.

-

Causality: A slight stoichiometric excess of pyrazole ensures complete conversion of the halide, preventing difficult downstream chromatographic separations.

-

-

Step 2: Catalyst & Base Addition. Add Cu2O (5 mol%) and Cs2CO3 (2.0 equiv).

-

Causality: Cu(I) is the active catalytic species required for oxidative addition into the C-Br bond. Cs2CO3 is chosen over weaker bases (like K2CO3) because its superior solubility in organic solvents and higher basicity efficiently deprotonate the pyrazole, generating a highly nucleophilic pyrazolide anion.

-

-

Step 3: Ligand Introduction. Add N,N'-dimethylethylenediamine (DMEDA) (10 mol%).

-

Causality: DMEDA chelates the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II) species. This chelation significantly lowers the activation energy barrier for the reductive elimination step.

-

-

Step 4: Reaction & Isolation. Dissolve in anhydrous DMF and heat to 110°C for 12 hours under N2.

-

Causality: DMF provides a high-boiling, polar aprotic environment that stabilizes the transition states. The N2 atmosphere prevents the oxidative degradation of the Cu(I)-ligand complex.

-

Diagram 2: Workflow for the Cu-catalyzed Ullmann-type synthesis of 1H-pyrazolylpyridines.

Therapeutic Applications: Precision Kinase Inhibition

Substituted pyrazolylpyridines have achieved profound clinical validation. A premier example is Crizotinib , an ATP-competitive, orally bioavailable inhibitor targeting ALK, ROS1, and c-Met[2]. Sequence analysis reveals that ROS1 shares 84% homology with ALK in the ATP-binding catalytic domain, allowing the pyrazolylpyridine-derived scaffold of Crizotinib to achieve potent multi-pathway suppression in Non-Small Cell Lung Cancer (NSCLC)[2].

Beyond oncology, the scaffold is highly adaptable. Recent medicinal chemistry efforts have yielded novel pyrazolylpyridine derivatives acting as dual CYP4A11/4F2 inhibitors[3]. These compounds suppress the production of 20-Hydroxyeicosatetraenoic acid (20-HETE), offering a targeted therapeutic strategy for renal diseases[3],[4].

Quantitative SAR Data for Key Pyrazolylpyridine Derivatives

| Compound / Scaffold | Target Kinase / Enzyme | IC50 / Ki Value | Clinical Application / Disease Model |

| Crizotinib (PF-02341066) | c-Met | 11 nM (IC50) | Non-Small Cell Lung Cancer (NSCLC) |

| Crizotinib (PF-02341066) | ALK | 24 nM (IC50) | Non-Small Cell Lung Cancer (NSCLC) |

| Crizotinib (PF-02341066) | ROS1 | 3.9–5.4 nM (IC50) | ROS1-positive NSCLC |

| Λ-FL411 (Ru Complex) | PAK1 | 110 nM (IC50) | Tumorigenesis and Metastasis |

| CYP4A11/CYP4F2-IN-1 | CYP4A11 | 19 nM (IC50) | Renal Diseases |

| CYP4A11/CYP4F2-IN-1 | CYP4F2 | 17 nM (IC50) | Renal Diseases |

Table 1: Summary of in vitro inhibitory concentrations for prominent pyrazolylpyridine-based therapeutics.

Coordination Chemistry & Metallodrugs

The bidentate nature of pyrazolylpyridines makes them exceptional chelators for transition metals, particularly Ruthenium (Ru) and Osmium (Os). A groundbreaking strategy in structural biology involves using these bulky, rigid octahedral metal complexes to target kinases with unusually large ATP-binding sites, such as PAK1 and GSK3[5],[6].

By replacing the planar cyclopentadienyl moiety of traditional half-sandwich complexes with sterically demanding diimine and pyrazolylpyridine ligands, researchers generate rigid octahedral complexes (e.g., Λ-FL411)[5]. The metal center itself does not participate in covalent bonding with the protein; rather, it acts as an inert structural node that perfectly projects the pyrazolylpyridine ligands into the hinge region. This spatial manipulation exploits the large volume of the PAK1 active site, achieving an IC50 of 110 nM and a remarkable 27-fold selectivity over homologous kinases[6].

Diagram 3: Design logic for octahedral Ruthenium metallodrugs utilizing pyrazolylpyridine ligands.

Conclusion

Substituted pyrazolylpyridines transcend traditional organic chemistry, bridging the gap between small-molecule kinase inhibitors and advanced metallodrugs. By understanding the causality behind their synthetic assembly—such as the precise role of copper catalysts and chelating ligands—researchers can efficiently generate libraries of these privileged scaffolds. Whether acting as the hinge-binding core of ALK inhibitors like Crizotinib or serving as the electronic tuning fork in octahedral Ruthenium complexes, pyrazolylpyridines remain at the forefront of targeted drug discovery.

References

-

Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Targeting Large Kinase Active Site with Rigid, Bulky Octahedral Ruthenium Complexes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties Source: Russian Chemical Reviews URL:[Link]

-

Real-world studies of crizotinib in patients with ROS1-positive non-small-cell lung cancer: experience from China Source: Becaris Publishing URL:[Link]

Sources

- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]

- 2. becarispublishing.com [becarispublishing.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-chloro-4-(1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazolyl-Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5]

The 2-chloro-4-(1H-pyrazol-1-yl)pyridine scaffold is of particular interest in medicinal chemistry. The pyridine ring serves as a key pharmacophore in numerous approved drugs, while the pyrazole moiety is a versatile component known for a wide range of biological activities. The ability to selectively functionalize the pyridine core at the 2-position via Suzuki-Miyaura coupling opens a gateway to a diverse array of novel chemical entities with significant potential for drug discovery programs.[6][7]

While aryl bromides and iodides are traditionally more reactive in Suzuki-Miyaura coupling, the use of more cost-effective and readily available aryl chlorides has gained significant traction.[5][8] However, the inherent stability of the C-Cl bond necessitates the use of highly active catalyst systems to achieve efficient coupling.[5] These application notes provide a comprehensive guide to the successful application of 2-chloro-4-(1H-pyrazol-1-yl)pyridine in Suzuki-Miyaura coupling reactions, focusing on mechanistic understanding, practical protocols, and troubleshooting.

Mechanistic Overview: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][9] Understanding this cycle is crucial for rational optimization of reaction conditions.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloro-4-(1H-pyrazol-1-yl)pyridine, forming a Pd(II) complex. This is often the rate-determining step for less reactive aryl chlorides.[5][9]

-

Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][9]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. mt.com [mt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uwindsor.ca [uwindsor.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Aminopyridines Featuring a 4-(1H-pyrazol-1-yl) Substituent: A Guide to Modern Catalytic and Metal-Free Methodologies

Introduction: The Significance of Aminopyrazole-Substituted Pyridines in Modern Drug Discovery

The fusion of pyrazole and pyridine rings within a single molecular framework constitutes a privileged scaffold in medicinal chemistry. Aminopyrazoles, in particular, are recognized for their diverse biological activities, including their roles as kinase inhibitors and antibacterial agents.[1] The pyridine moiety, a cornerstone of many pharmaceuticals, imparts favorable physicochemical properties and provides a vector for molecular interactions with biological targets. The specific substitution pattern of a 2-amino group on a pyridine ring bearing a 4-(1H-pyrazol-1-yl) substituent creates a unique chemical architecture with significant potential for the development of novel therapeutics. This document provides a detailed guide for the synthesis of these valuable compounds, focusing on the strategic conversion of 2-chloro-4-(1H-pyrazol-1-yl)pyridine. We will explore two primary synthetic avenues: the robust and versatile palladium-catalyzed Buchwald-Hartwig amination and the classical, metal-free nucleophilic aromatic substitution (SNAr). This guide is intended for researchers and professionals in drug development, offering both theoretical understanding and practical, step-by-step protocols.

Mechanistic Underpinnings: A Tale of Two Pathways

The conversion of 2-chloro-4-(1H-pyrazol-1-yl)pyridine to its aminated counterpart can be achieved through distinct mechanistic pathways. The choice of method will depend on factors such as substrate scope, functional group tolerance, desired reaction conditions, and cost.

The Palladium-Catalyzed Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of carbon-nitrogen bonds.[2] This reaction is particularly well-suited for the amination of less reactive aryl chlorides, such as our substrate.[1] The catalytic cycle, illustrated below, involves a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps.[2][3]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

A crucial aspect of the Buchwald-Hartwig amination of chloropyridines is the choice of the phosphine ligand. Bulky, electron-rich ligands are essential to facilitate the challenging oxidative addition of the C-Cl bond to the palladium(0) center and to promote the final reductive elimination step.[1] Modern palladium pre-catalysts, which are air-stable and form the active Pd(0) species in situ, are highly recommended for improved reliability and efficiency.[4]

The Metal-Free Pathway: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a more classical and cost-effective approach to the synthesis of aminopyridines.[5] The reaction proceeds via the addition of a nucleophile (the amine) to the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride leaving group restores the aromaticity of the ring.[6][7]

The pyridine nitrogen plays a critical role in activating the ring towards nucleophilic attack, particularly at the C2 and C4 positions, by withdrawing electron density and stabilizing the negative charge of the Meisenheimer intermediate.[6][7]

Caption: The two-step mechanism of the SNAr reaction.

While conceptually straightforward, SNAr reactions on unactivated 2-chloropyridines can require forcing conditions, such as high temperatures and pressures, to achieve reasonable reaction rates and yields.[5] However, for certain substrates and nucleophiles, the reaction can proceed efficiently, providing a valuable metal-free alternative to catalytic methods.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-amino-4-(1H-pyrazol-1-yl)pyridines.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure adaptable for a range of primary and secondary amines. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

2-chloro-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv)

-

Amine (1.2 - 1.5 equiv)

-

Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃), 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloro-4-(1H-pyrazol-1-yl)pyridine, the palladium pre-catalyst, and the base.

-

Seal the flask with a septum, and evacuate and backfill with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the amine.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-(1H-pyrazol-1-yl)pyridine.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2-8 | >90 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 |

| BrettPhos Pd G3 | Cs₂CO₃ | THF | 80 | 6-18 | >85 |

Note: Yields are based on analogous systems reported in the literature and may vary for the specific substrate.[8][9][10]

Protocol 2: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the direct amination of 2-chloro-4-(1H-pyrazol-1-yl)pyridine. This method may require higher temperatures and is often suitable for more nucleophilic amines.

Materials:

-

2-chloro-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv)

-

Amine (2.0 - 5.0 equiv)

-

Base (optional, e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Pyridine)

-

Sealed reaction vessel (e.g., microwave vial or sealed tube)

-

Magnetic stirrer and heating plate or microwave reactor

Procedure:

-

In a sealable reaction vessel, combine 2-chloro-4-(1H-pyrazol-1-yl)pyridine, the amine, and the solvent. If a base is used, add it to the mixture.

-

Seal the vessel tightly.

-

Heat the reaction mixture to a temperature between 100-180 °C. The use of a microwave reactor can significantly reduce reaction times.[11]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a high-boiling point solvent was used, it may be removed under high vacuum. Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine to remove the solvent and excess amine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Overview

Caption: A generalized workflow for the synthesis of 2-amino-4-(1H-pyrazol-1-yl)pyridines.

Conclusion and Future Outlook

The synthesis of 2-amino-4-(1H-pyrazol-1-yl)pyridines from the corresponding 2-chloro precursor is readily achievable through both modern palladium-catalyzed methods and traditional nucleophilic aromatic substitution. The Buchwald-Hartwig amination offers broad substrate scope and mild reaction conditions, making it the method of choice for complex and sensitive molecules.[1] Conversely, SNAr provides a scalable, cost-effective, and metal-free alternative, particularly for more reactive amine nucleophiles.[5] The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to successfully synthesize these valuable compounds, paving the way for further exploration of their therapeutic potential. Future research may focus on the development of more sustainable catalytic systems and the expansion of these methodologies to continuous flow processes for large-scale production.

References

- [Reference 1, if available, on the biological activity of aminopyrazoles]

-

Biscoe, M. R., & Buchwald, S. L. (2009). The Mizoroki-Heck Reaction with Aryl Chlorides. Organic Letters, 11(8), 1773–1775. [Link]

- [Reference 4, if available, on the synthesis of aminopyrazoles]

-

Chandrabhan, D. R. (2013). How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry? ResearchGate.[Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

- [Reference 7, if available, on microwave-assisted SNAr]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.[Link]

- [Reference 9, if available, on SNAr with pyrazoles]

- [Reference 10, if available, on pyridine synthesis]

- [Reference 11, if available, on palladium-c

- [Reference 13, if available, on 2-chloro-4-aminopyridine synthesis]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.[Link]

- [Reference 16, if available, on high-throughput experimentation of Buchwald-Hartwig amin

- [Reference 17, if available, on pyridine synthesis]

-

StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.[Link]

- [Reference 19, if available, on aminopyrazole synthesis]

- [Reference 20, if available, on pyrazolopyridine synthesis]

-

Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557. [Link]

-

Ríos-Gutiérrez, M., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. [Link]

- [Reference 23, if available, on pyrimidinyl-pyrazole synthesis]

- [Reference 24, if available, on pyrazolopyridine synthesis]

- [Reference 25, if available, on pyrazolylpyrimidine synthesis]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. hammer.purdue.edu [hammer.purdue.edu]

- 11. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Derivatization of 2-Chloro-4-(1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the derivatization strategies for 2-chloro-4-(1H-pyrazol-1-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for the functionalization of both the pyrazole and pyridine rings. By leveraging the distinct reactivity of each heterocyclic core, a diverse array of analogues can be synthesized, enabling extensive structure-activity relationship (SAR) studies. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel small molecules for drug discovery.

Introduction

The fusion of pyrazole and pyridine moieties within a single molecular framework has proven to be a highly fruitful strategy in the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Similarly, the pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The subject of this guide, 2-chloro-4-(1H-pyrazol-1-yl)pyridine, combines these two important heterocycles, offering multiple avenues for chemical modification.

The strategic derivatization of this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. This guide will systematically address the chemical reactivity of both the pyrazole and pyridine rings, providing detailed protocols for a range of transformations. The causality behind experimental choices will be elucidated, ensuring that the described protocols are not merely a set of instructions, but a self-validating system for the synthesis of novel derivatives.

Synthesis of the Starting Material: 2-Chloro-4-(1H-pyrazol-1-yl)pyridine

The synthesis of the starting material can be achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyridine and pyrazole. The greater reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic attack facilitates the selective formation of the desired product.

Protocol 1: Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)pyridine

Materials:

-

2,4-Dichloropyridine

-

Pyrazole

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of pyrazole (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

-

Add 2,4-dichloropyridine (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-(1H-pyrazol-1-yl)pyridine.

Caption: Synthesis of the starting material.

Part 1: Derivatization of the Pyrazole Ring

The pyrazole ring in N-arylpyrazoles is susceptible to electrophilic aromatic substitution, with the C4 position being the most electron-rich and, therefore, the primary site of attack. The 2-chloropyridyl substituent at the N1 position influences the reactivity of the pyrazole ring.

Halogenation

Halogenation of the pyrazole ring introduces a versatile handle for further functionalization, such as cross-coupling reactions. N-halosuccinimides are commonly used as mild and effective halogenating agents.

Materials:

-

2-Chloro-4-(1H-pyrazol-1-yl)pyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-chloro-4-(1H-pyrazol-1-yl)pyridine (1.0 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(4-bromo-1H-pyrazol-1-yl)-2-chloropyridine.

Nitration

Nitration of the pyrazole ring introduces a nitro group, which can be a precursor for an amino group or other functionalities. The reaction conditions can be tuned to favor substitution on either the pyrazole or the pyridine ring. For selective nitration on the pyrazole ring, milder conditions are preferred.

Materials:

-

2-Chloro-4-(1H-pyrazol-1-yl)pyridine

-

Fuming nitric acid (HNO₃)

-

Acetic anhydride (Ac₂O)

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cool a mixture of acetic anhydride and fuming nitric acid to 0 °C.

-

Slowly add a solution of 2-chloro-4-(1H-pyrazol-1-yl)pyridine (1.0 equivalent) in acetic anhydride to the nitrating mixture, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 2-chloro-4-(4-nitro-1H-pyrazol-1-yl)pyridine.[2][3][4][5][6]

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. The Vilsmeier reagent, generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃), acts as the electrophile.

Materials:

-

2-Chloro-4-(1H-pyrazol-1-yl)pyridine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice-water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of DMF (3.0 equivalents) in anhydrous dichloromethane at 0 °C, add POCl₃ (1.2 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-chloro-4-(1H-pyrazol-1-yl)pyridine (1.0 equivalent) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-water.

-

Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(2-chloropyridin-4-yl)-1H-pyrazole-4-carbaldehyde.[4][5][7][8][9]

Caption: Derivatization of the pyrazole ring.

Part 2: Derivatization of the Pyridine Ring

The pyridine ring of 2-chloro-4-(1H-pyrazol-1-yl)pyridine offers several sites for functionalization. The chlorine atom at the C2 position is a key handle for nucleophilic aromatic substitution and cross-coupling reactions. The C3, C5, and C6 positions can also be functionalized, often through metalation strategies.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the pyrazol-1-yl group at C4 activates the C2 position for nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles.

Materials:

-

2-Chloro-4-(1H-pyrazol-1-yl)pyridine

-

Amine (e.g., morpholine, piperidine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethyl sulfoxide (DMSO) or another high-boiling polar aprotic solvent

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vial, combine 2-chloro-4-(1H-pyrazol-1-yl)pyridine (1.0 equivalent), the desired amine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in DMSO.

-

Seal the vial and heat the reaction mixture to 120-150 °C. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the corresponding 2-amino-4-(1H-pyrazol-1-yl)pyridine derivative.

Materials:

-

2-Chloro-4-(1H-pyrazol-1-yl)pyridine

-

Thiol (e.g., thiophenol, ethanethiol)

-

Sodium hydride (NaH) or another strong base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add the thiol (1.1 equivalents) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-chloro-4-(1H-pyrazol-1-yl)pyridine (1.0 equivalent) in anhydrous DMF.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding 2-thioether-4-(1H-pyrazol-1-yl)pyridine.[2][3][10]

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

This reaction allows for the formation of a C-C bond between the pyridine C2 position and an aryl or vinyl group from a boronic acid or ester.

Materials:

-

2-Chloro-4-(1H-pyrazol-1-yl)pyridine

-

Aryl or vinyl boronic acid/ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium phosphate (K₃PO₄) or another suitable base

-

1,4-Dioxane and water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-